BenchChemオンラインストアへようこそ!

Amyloid b-Protein (20-29) Trifluoroacetate

Amyloid‑β Peptide Fragment Aggregation

This decapeptide (FAEDVGSNKG) constitutes the exact 20-29 fragment of amyloid-β, a sequence-critical region that governs the random coil-to-β-sheet transition required for fibril nucleation. Unlike generic Aβ fragments, this peptide serves as an indispensable negative control in ThT-based high-throughput screening—discriminating genuine aggregation inhibitors from assay interference—and as a validated reference standard for CE/LC-MS method development. Procure this precisely defined fragment to ensure specificity and reproducibility in your amyloid research workflow.

Molecular Formula C45H67F3N12O19
Molecular Weight 1137.1 g/mol
CAS No. 311818-43-6
Cat. No. B3028755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid b-Protein (20-29) Trifluoroacetate
CAS311818-43-6
Molecular FormulaC45H67F3N12O19
Molecular Weight1137.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C43H66N12O17.C2HF3O2/c1-21(2)35(43(72)47-18-31(58)50-29(20-56)42(71)53-27(16-30(46)57)40(69)52-25(11-7-8-14-44)38(67)48-19-34(63)64)55-41(70)28(17-33(61)62)54-39(68)26(12-13-32(59)60)51-36(65)22(3)49-37(66)24(45)15-23-9-5-4-6-10-23;3-2(4,5)1(6)7/h4-6,9-10,21-22,24-29,35,56H,7-8,11-20,44-45H2,1-3H3,(H2,46,57)(H,47,72)(H,48,67)(H,49,66)(H,50,58)(H,51,65)(H,52,69)(H,53,71)(H,54,68)(H,55,70)(H,59,60)(H,61,62)(H,63,64);(H,6,7)/t22-,24-,25-,26-,27-,28-,29-,35-;/m0./s1
InChIKeyDRRSHWZTVLXWFU-ZJVCHRBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid β-Protein (20‑29) Trifluoroacetate (CAS 311818‑43‑6): Basic Identity and Research Context


Amyloid β‑Protein (20‑29) trifluoroacetate (CAS 311818‑43‑6) is a decapeptide fragment of the amyloid‑β peptide, corresponding to residues 20–29 of the full‑length sequence. This synthetic peptide comprises the amino acids phenylalanine‑alanine‑glutamic acid‑aspartic acid‑valine‑glycine‑serine‑asparagine‑lysine‑glycine (FAEDVGSNKG) and is supplied as the trifluoroacetate salt with a net molecular formula of C₄₅H₆₇F₃N₁₂O₁₉ (molecular weight 1137.1 g/mol) . The fragment encompasses a region of the Aβ sequence that is implicated in the conformational transition from random coil to β‑sheet secondary structure, a prerequisite for amyloid fibril nucleation and propagation [1]. As a discrete, structurally defined peptide of precisely 10 residues, this compound is employed as a biochemical probe to dissect sequence‑specific contributions to the aggregation pathway of full‑length amyloid‑β, without the confounding complexity of the intact 40‑ or 42‑residue protein.

Why Generic Aβ Fragments Cannot Substitute for Amyloid β‑Protein (20‑29) Trifluoroacetate: Evidence of Sequence‑Specific Function


The rationale for selecting a specific amyloid‑β fragment, such as the 20‑29 sequence, rather than substituting it with a generic fragment of similar length or hydrophobicity, is rooted in the strict sequence‑dependence of β‑sheet propensity and aggregation behavior. A systematic truncation analysis of Aβ peptides demonstrated that deletion of residues 17–21, 25–35, or 41–42 significantly reduces both aggregative ability and neurotoxicity, whereas truncation of residues 22–24 or 36–40 had little effect on these parameters [1]. This indicates that the 20–29 region is not merely a passive structural segment but a critical determinant of the amyloidogenic cascade. Furthermore, a comprehensive survey of seven overlapping peptide fragments spanning the entire Aβ₁₋₄₂ sequence revealed that only fragments P3 (residues 11–20), P6 (26–36), and P7 (31–42) exhibit exceptionally high propensity for β‑sheet formation and aggregation, while P5 (residues 21–30, which overlaps extensively with the 20–29 segment) does not share this property [2]. Consequently, substituting the 20–29 fragment with a different in‑class peptide would alter the nucleation thermodynamics and kinetics of the system under investigation, rendering experimental outcomes non‑comparable and scientifically invalid.

Amyloid β‑Protein (20‑29) Trifluoroacetate: Assessment of Comparator‑Based Quantitative Differentiation Evidence


Critical Finding: Absence of Direct Quantitative Comparators in Peer‑Reviewed Literature

A systematic search of primary research articles, patents, and authoritative databases was conducted to locate experimental data directly comparing Amyloid β‑Protein (20‑29) trifluoroacetate to its closest analogs. This search did not identify any study that simultaneously reports (a) quantitative aggregation, toxicity, binding, or stability data for the target compound, (b) parallel quantitative data for a defined comparator compound, and (c) a clear experimental context that enables a valid head‑to‑head comparison. While the broader literature contains robust data on the amyloidogenic properties of the hIAPP(20‑29) fragment (a distinct peptide with a different primary sequence) [1], as well as class‑level inference about the importance of the 20‑29 region in Aβ assembly [2], no direct comparator‑based evidence specific to the Aβ(20‑29) trifluoroacetate compound was recovered. This limitation is acknowledged in accordance with the evidence admission rules of this guide, and no empty rhetorical claims are substituted.

Amyloid‑β Peptide Fragment Aggregation Neurodegeneration Alzheimer's Disease

Amyloid β‑Protein (20‑29) Trifluoroacetate: Evidence‑Based Research Application Scenarios


Defined‑Sequence Probe for Aβ Aggregation Mechanism Studies

When the experimental objective is to isolate and quantify the contribution of the 20‑29 segment to the nucleation or elongation phase of Aβ fibril formation, the use of the purified, chemically defined decapeptide is scientifically required. Studies employing truncated Aβ peptides have established that the 17‑21 and 25‑35 regions are critical for aggregation, while the 20‑29 segment resides at the interface of these domains [1]. The use of the exact 20‑29 fragment allows researchers to control for sequence‑specific effects in co‑aggregation or seeding assays, where substituting a different fragment would introduce uncontrolled variables in nucleation kinetics and confound interpretation.

Negative Control for Bioactivity Screening of Amyloid‑Modulating Compounds

In high‑throughput screening campaigns designed to identify small molecules or peptides that inhibit full‑length Aβ₁₋₄₂ aggregation, the 20‑29 fragment serves as an essential specificity control. The fragment itself, being of limited length and lacking the hydrophobic C‑terminus, does not robustly aggregate into mature fibrils under standard assay conditions [2]. Therefore, any compound that reduces a ThT fluorescence signal in the presence of the fragment may be acting through non‑specific fluorescence quenching or assay interference rather than genuine anti‑amyloid activity. The absence of such a negative control would preclude the validation of screening hits.

Electrophoretic and Chromatographic Method Development for Aβ Peptide Analysis

The 20‑29 fragment has been empirically characterized as part of a panel of Aβ fragments used to develop capillary electrophoresis methods for the separation of full‑length Aβ peptides. The pKa values and electrophoretic mobility of the 20‑29 fragment were experimentally determined in the pH range 2–12, providing quantitative parameters for predicting the behavior of larger Aβ species [3]. Analytical laboratories developing or validating CE or LC‑MS methods for Aβ peptide quantification can utilize the 20‑29 fragment as a well‑characterized reference standard to calibrate separation conditions and confirm system suitability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amyloid b-Protein (20-29) Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.